molecular formula C11H14ClNO B6601148 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide CAS No. 13230-84-7

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Cat. No. B6601148
CAS RN: 13230-84-7
M. Wt: 211.69 g/mol
InChI Key: SRAMTXJPLPJVNA-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, also known as 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 225.68 g/mol and a melting point of 95-96 °C. 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Herbicide Metabolism and Carcinogenicity Studies

Studies have examined the metabolism of chloroacetamide herbicides, which are structurally similar to 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, focusing on their transformation in liver microsomes of humans and rats. These herbicides, including Acetochlor, Alachlor, Butachlor, and Metolachlor, have shown carcinogenic properties in rats. The research outlines the metabolic pathways leading to potentially carcinogenic products, emphasizing the role of specific metabolic intermediates and enzymes, including the cytochrome P450 isoforms CYP3A4 and CYP2B6. This information is crucial in understanding the biotransformation and potential health risks of similar compounds (Coleman et al., 2000).

Synthesis and Structural Studies

Several studies have been conducted on the synthesis, structural characterization, and analysis of compounds similar to 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. These include investigations into their molecular structure, conformation, polarity, and possible applications. One study detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through various chemical reactions, providing insights into the molecular structure and characteristics of the resulting compounds (Zhong-cheng & Shu, 2002).

Anticancer and Analgesic Activities

A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, structurally related to 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, were synthesized and evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. These studies highlight the potential therapeutic applications of such compounds, with certain derivatives showing promising results against specific cancer cell lines and in pain relief (Rani et al., 2014).

properties

IUPAC Name

2-chloro-N-methyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAMTXJPLPJVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502494
Record name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

CAS RN

13230-84-7
Record name 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of chloroacetylchloride (10.0 g, 88.7 mmol) in tetrahydrofuran (50 mL) was added to a solution of N-methylphenethylamine (10.0 g, 73.9 mmol) and triethylamine (11.2 g, 110.8 mmol) in tetrahydrofuran (200 mL) cooled by a water/ice bath. The reaction mixture was allowed to warm to ambient temperature. After stirring for 6 h, the reaction mixture was filtered and the filtrate was concentrated in vacuo to give SiO2, 1:1 ethyl acetate/hexane) to give 13.5 g (86.6%) of brown oil.
Quantity
10 g
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10 g
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11.2 g
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50 mL
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200 mL
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solvent
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Yield
86.6%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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